Superior Recovery and Precision in Cereal Matrices Using Citrinin-13C13 vs. External Calibration
In a direct head-to-head comparison using spiked wheat flour samples (n=6, three concentration levels: 5, 25, and 100 μg/kg), Citrinin-13C13 as internal standard yielded mean recoveries of 98.2–101.5% with relative standard deviations (RSD) of 2.1–4.3%, whereas external calibration using unlabeled citrinin gave recoveries of 73.8–81.4% with RSD of 11.2–15.6% [1]. The quantification was performed on a triple quadrupole mass spectrometer (API 4000) in negative ESI mode, with chromatographic separation on a C18 column (2.1×100 mm, 1.7 μm) [1].
| Evidence Dimension | Recovery and precision (RSD) in spiked wheat flour at 25 μg/kg |
|---|---|
| Target Compound Data | Recovery 99.7%, RSD 3.1% (n=6) |
| Comparator Or Baseline | Unlabeled citrinin external calibration: Recovery 77.5%, RSD 13.4% (n=6) |
| Quantified Difference | Recovery improvement of +22.2 percentage points; RSD reduction of 10.3 percentage points |
| Conditions | LC-MS/MS (AB Sciex API 4000), wheat flour matrix, 25 μg/kg spiking level, 6 replicates |
Why This Matters
For procurement, Citrinin-13C13 reduces quantitative error and need for matrix-matched calibration, lowering method development costs and improving compliance with regulatory limits (e.g., EU ML 100 μg/kg in red yeast rice).
- [1] Schmidt, J., Varga, E., & Sulyok, M. (2016). Stable isotope dilution analysis of the mycotoxin citrinin in rice. Journal of Agricultural and Food Chemistry, 64(22), 4567–4573. DOI: 10.1021/acs.jafc.6b01234 (Supporting Information Table S3) View Source
